(Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
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Description
(Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
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Biological Activity
The compound (Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzofuran moiety.
- A hydroxyl group at position 6.
- A methoxy-substituted benzylidene group.
- A benzyl(methyl)amino side chain.
This structural diversity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a range of biological activities. The specific compound under review has shown promise in various studies:
-
Anticancer Activity :
- Benzofuran derivatives have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies on related compounds suggest that they may selectively target cancer cells while sparing normal cells .
- The compound's structure allows it to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Effects :
- Antioxidant Activity :
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Tubulin Polymerization : This mechanism disrupts the mitotic spindle formation in cancer cells, leading to apoptosis .
- Modulation of Inflammatory Pathways : By inhibiting NF-κB activation and reducing cytokine release, the compound may alleviate chronic inflammation .
- Antioxidant Defense Activation : The compound may enhance the expression of antioxidant enzymes, providing cellular protection against oxidative damage .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related benzofuran compounds. Below is a summary table detailing findings from selected research:
Properties
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(15-17-8-5-4-6-9-17)16-20-21(28)13-12-19-24(29)23(32-26(19)20)14-18-10-7-11-22(30-2)25(18)31-3/h4-14,28H,15-16H2,1-3H3/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKHKURFQLFSJF-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.